molecular formula C14H15NO4 B107536 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid CAS No. 4443-26-9

6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid

Cat. No. B107536
CAS RN: 4443-26-9
M. Wt: 261.27 g/mol
InChI Key: QJDSLDWVMCWWCO-UHFFFAOYSA-N
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Patent
US06486193B2

Procedure details

Combine 6-aminohexanoic acid (6-aminocaproic acid) (8.0 g, 60 mmol) and water (100 mL). Add sodium carbonate (6.84 g, 64 mmol) and N-carbethoxyphthalimide (14.0 g, 64 mmol). After 1.5 hours, extract the reaction mixture with ethyl acetate (100 mL). Cool the aqueous layer in an ice bath and acidify using concentrated hydrochloric acid to give a solid. Collect the solid by filtration, rinse with water, and dry to give 6-phthalimidohexanoic acid (12.7 g, 80% yield).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].C(=O)([O-])[O-].[Na+].[Na+].C(N1[C:25](=[O:26])[C:24]2=[CH:27][CH:28]=[CH:29][CH:30]=[C:23]2[C:22]1=[O:31])(OCC)=O>O>[C:22]1(=[O:31])[N:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])[C:25](=[O:26])[C:24]2=[CH:27][CH:28]=[CH:29][CH:30]=[C:23]12 |f:1.2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
NCCCCCC(=O)O
Step Two
Name
Quantity
6.84 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
C(=O)(OCC)N1C(C=2C(C1=O)=CC=CC2)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract the reaction mixture with ethyl acetate (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Cool the aqueous layer in an ice bath
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinse with water
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(C=2C(C(N1CCCCCC(=O)O)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.